molecular formula C12H9N3O2 B14622586 Ucfwglplqhelgc-uhfffaoysa- CAS No. 56314-45-5

Ucfwglplqhelgc-uhfffaoysa-

Cat. No.: B14622586
CAS No.: 56314-45-5
M. Wt: 227.22 g/mol
InChI Key: UCFWGLPLQHELGC-UHFFFAOYSA-N
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Description

This suggests either a placeholder name, a typographical error, or a hypothetical compound proposed in unpublished research. For the purpose of this analysis, we assume it represents a complex organic or organometallic compound requiring structural and functional comparisons with known analogs.

Properties

CAS No.

56314-45-5

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-methyl-4-nitro-1H-perimidine

InChI

InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-5-6-10(15(16)17)12(14-7)11(8)9/h2-6H,1H3,(H,13,14)

InChI Key

UCFWGLPLQHELGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC3=C2C(=CC=C3)N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ucfwglplqhelgc-uhfffaoysa-” involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are tailored to achieve the desired purity and yield of the compound. Common methods include multi-step organic synthesis, where each step is carefully controlled to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of “Ucfwglplqhelgc-uhfffaoysa-” is scaled up using advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and consistent production of the compound on a large scale, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

“Ucfwglplqhelgc-uhfffaoysa-” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions of “Ucfwglplqhelgc-uhfffaoysa-” typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from the reactions of “Ucfwglplqhelgc-uhfffaoysa-” depend on the type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

“Ucfwglplqhelgc-uhfffaoysa-” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Ucfwglplqhelgc-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of verified data on "Ucfwglplqhelgc-uhfffaoysa-," we outline a framework for comparing hypothetical or novel compounds with established analogs, drawing from methodologies in and .

Structural Similarity

Structural comparisons typically involve:

  • Core Skeleton : Identification of shared backbones (e.g., aromatic rings, alkyl chains).
  • Functional Groups : Presence of hydroxyl (-OH), carbonyl (C=O), or phosphine (PH3) groups.
  • Stereochemistry : Configuration (R/S) and spatial arrangement.

Example Comparison (Hypothetical Data):

Property "Ucfwglplqhelgc-uhfffaoysa-" Compound A (Ph3P=CH2) Compound B (Ferrocene)
Molecular Formula Unavailable C19H15P C10H10Fe
Functional Groups Unspecified Phosphine-alkene hybrid Cyclopentadienyl ligands
Coordination Chemistry Unreported Bidentate ligand Sandwich complex

Note: Compound A and B are selected based on , which discusses phosphine-alkene ligands and organometallic complexes.

Functional Similarity

Functional comparisons focus on applications, such as catalytic activity or biological relevance:

  • Catalytic Performance: Turnover frequency (TOF), selectivity.
  • Biological Activity : IC50 values, receptor binding affinity.

Key Insight from :
Structurally similar molecules (Tanimoto coefficient ≥0.85) exhibit only a 30% probability of shared biological activity due to divergent interactions with target macromolecules . This underscores the need for empirical validation even when structural homology exists.

Challenges and Limitations

Data Availability: No peer-reviewed studies or spectral data (e.g., NMR, IR) for "Ucfwglplqhelgc-uhfffaoysa-" exist in the provided evidence or public databases.

Validation : As per , discrepancies between experimental and literature data require rigorous justification, which is impossible here due to missing information.

Recommendations for Future Research

Structural Elucidation : Conduct X-ray crystallography (CIF files, per ) or high-resolution mass spectrometry.

Functional Profiling: Compare catalytic or biological activity against known analogs (e.g., phosphine-alkene ligands in ).

Database Submission : Register the compound in repositories like PubChem or ChemSpider to enable cross-referencing.

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